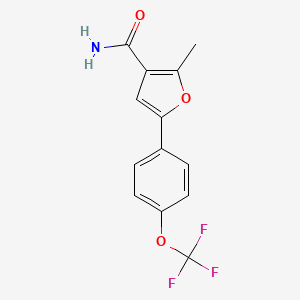

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide

Descripción general

Descripción

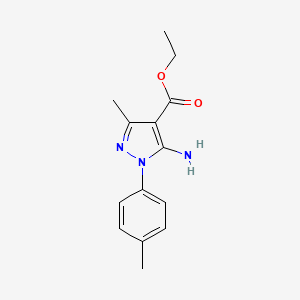

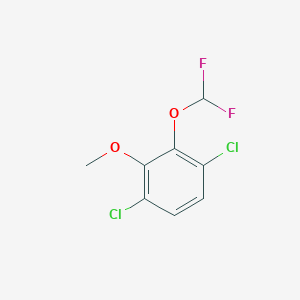

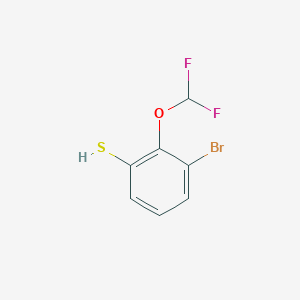

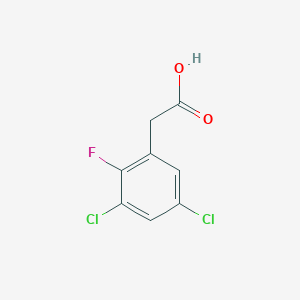

The compound “2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide” is a complex organic molecule. It contains several functional groups including a furan ring, a trifluoromethoxy group, a phenyl ring, and a carboxylic acid amide group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the furan ring could be formed via a Paal-Knorr synthesis or similar method. The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent . The carboxylic acid amide group could be formed via a reaction with ammonia or an amine .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered ring containing an oxygen atom, would likely contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and relatively stable, but can be made to react under certain conditions. The trifluoromethoxy group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Mecanismo De Acción

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide inhibits the activity of cathepsin B and L by binding to the active site of these enzymes. It forms a covalent bond with the active site cysteine residue, leading to irreversible inhibition of enzyme activity.

Biochemical and Physiological Effects:

Inhibition of cathepsin B and L by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the degradation of extracellular matrix proteins, leading to inhibition of cancer cell invasion and metastasis. This compound has also been shown to have anti-inflammatory effects by reducing the activity of cathepsin B in macrophages.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide in lab experiments is its specificity towards cathepsin B and L. This allows for the selective inhibition of these enzymes without affecting other proteases. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.

Direcciones Futuras

There are several future directions for research on 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide. One potential area of study is the development of more stable and soluble analogs of this compound for improved effectiveness in lab experiments. Another area of study is the exploration of the role of cathepsin B and L in various physiological processes, such as tissue remodeling and wound healing. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases, which warrants further investigation.

Aplicaciones Científicas De Investigación

2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide has been studied for its potential use as a tool compound in various scientific research applications. It has been shown to inhibit the activity of certain enzymes such as cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. This inhibition can be used to study the role of these enzymes in various physiological processes such as tissue remodeling and cancer metastasis.

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)20-13(14,15)16/h2-6H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVLUEXZAVGRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.